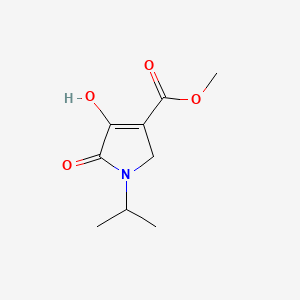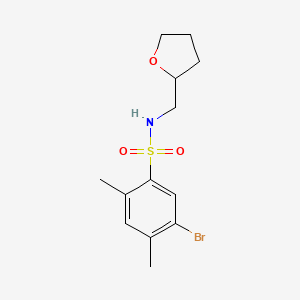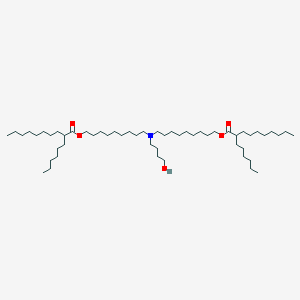![molecular formula C16H10F4N4O2 B13369079 1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369079.png)
1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives under controlled conditions.
Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents in the presence of suitable catalysts.
Coupling reactions: The final step involves coupling the triazole ring with the difluorophenyl groups using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反应分析
1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are often elucidated through detailed biochemical and molecular studies.
相似化合物的比较
1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(methoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a methoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.
1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a different substitution pattern on the phenyl ring, which may influence its properties.
1-[4-(difluoromethoxy)phenyl]-N-(2,5-dichlorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which can alter its chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties.
属性
分子式 |
C16H10F4N4O2 |
|---|---|
分子量 |
366.27 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H10F4N4O2/c17-9-1-6-12(18)13(7-9)22-15(25)14-21-8-24(23-14)10-2-4-11(5-3-10)26-16(19)20/h1-8,16H,(H,22,25) |
InChI 键 |
HAJNZCQNBDJQQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369002.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369008.png)

![6-(3,4-Dimethoxybenzyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369024.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369031.png)

![4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B13369044.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369047.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369050.png)
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)
![3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369068.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369076.png)
